3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
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Overview
Description
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a complex organic compound that belongs to the class of coumarins and benzoates. This compound is characterized by its unique structure, which combines a chromenone core with a benzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The benzoate ester moiety may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl oleate: Similar in structure but with an oleate ester instead of a benzoate ester.
3-Methylcoumarin: Shares the chromenone core but lacks the benzoate ester.
Uniqueness
3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to its combination of a chromenone core with a benzoate ester, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H30O7 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3-hexyl-4-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H30O7/c1-6-7-8-9-10-20-16(2)19-12-11-18(15-21(19)33-26(20)28)32-25(27)17-13-22(29-3)24(31-5)23(14-17)30-4/h11-15H,6-10H2,1-5H3 |
InChI Key |
ZEQWOAIKNZWLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C |
Origin of Product |
United States |
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